molecular formula C17H13NO3 B12355885 5-phenacyloxy-5H-isoquinolin-1-one

5-phenacyloxy-5H-isoquinolin-1-one

Cat. No.: B12355885
M. Wt: 279.29 g/mol
InChI Key: MSJXRDXARIBRMF-UHFFFAOYSA-N
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Description

5-phenacyloxy-5H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenacyloxy-5H-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. One common method is the [4 + 2] annulation reaction, where benzamide derivatives react with alkynes in the presence of a catalyst to form the isoquinolone ring . Another approach involves the cyclocondensation of benzamides with functionalized arenes under oxidative conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of water as a solvent and catalyst-free processes are also being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-phenacyloxy-5H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines .

Scientific Research Applications

5-phenacyloxy-5H-isoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenacyloxy-5H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, isoquinoline derivatives are known to inhibit poly-(ADP-ribose) polymerase (PARP), which is involved in DNA repair . This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenacyloxy-5H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenacyloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-phenacyloxy-5H-isoquinolin-1-one

InChI

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10,16H,11H2

InChI Key

MSJXRDXARIBRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2C=CC=C3C2=CC=NC3=O

Origin of Product

United States

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